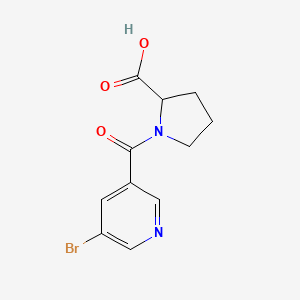

1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-bromopyridine-3-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3/c12-8-4-7(5-13-6-8)10(15)14-3-1-2-9(14)11(16)17/h4-6,9H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULSHPYMBDAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CN=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385945 | |

| Record name | 1-(5-Bromopyridine-3-carbonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126581-82-6 | |

| Record name | 1-(5-Bromopyridine-3-carbonyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid (CAS No. 126581-82-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a pyridine ring with a pyrrolidine moiety, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

- Molecular Formula : C11H11BrN2O3

- Molecular Weight : 299.12 g/mol

- Structure : The compound features a brominated pyridine ring attached to a pyrrolidine-2-carboxylic acid, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 |

| This compound | Escherichia coli | 12.5 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The IC50 values for COX-2 inhibition were found to be as low as 0.02 µM, suggesting potent anti-inflammatory effects .

| Activity | IC50 (µM) |

|---|---|

| COX-1 Inhibition | 0.04 |

| COX-2 Inhibition | 0.02 |

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines have shown promising results. For instance, the compound exhibited selective cytotoxic effects on A549 (lung cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µg/mL . These findings suggest potential applications in cancer therapy.

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests that it interferes with the arachidonic acid pathway, reducing the production of pro-inflammatory mediators.

- Disruption of Bacterial Cell Functions : Its antimicrobial activity may stem from interference with bacterial cell wall synthesis or function.

- Induction of Apoptosis in Cancer Cells : Cytotoxic effects could be attributed to the induction of apoptosis through mitochondrial pathways or by activating caspases.

Case Studies

A notable study by Akhtar et al. synthesized several derivatives based on the core structure of this compound and tested their biological activities. Among these derivatives, some exhibited enhanced anti-inflammatory and antimicrobial properties compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid has been investigated for its potential therapeutic effects. Here are some notable applications:

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine structure can enhance its ability to inhibit tumor growth.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity.

Material Science Applications

In material science, this compound is being explored for its properties in polymer synthesis and as a ligand in coordination chemistry.

Polymer Synthesis

The compound can act as a monomer or cross-linking agent in the formation of polymers with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, demonstrating the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that certain derivatives were effective at lower concentrations than traditional antibiotics, suggesting a promising avenue for new antimicrobial agents.

Comparison with Similar Compounds

Key Properties :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O₃ |

| Molecular Weight | 299.13 g/mol |

| CAS Number | 126581-82-6 |

| MDL Number | MFCD01309037 |

This compound is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules and as a building block for complex heterocycles .

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs of 1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid, focusing on substituent variations, molecular properties, and functional implications.

Structural and Functional Analogues

Key Comparisons

Substituent Effects

- Bromine Position: The target compound’s 5-bromo substitution on pyridine contrasts with 5-bromo-3-methoxypicolinic acid (3-methoxy) and 5-bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid (3-benzyloxy).

- Pyrrolidine vs. Fused Rings : The pyrrolidine-carboxylic acid moiety in the target compound differs from 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, which features a fused pyrrolopyridine system. Fused rings may enhance rigidity and binding affinity in biological systems .

Molecular Weight and Bioactivity

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid typically involves:

- Preparation or procurement of the 5-bromo-pyridine-3-carbonyl intermediate or its activated derivative.

- Coupling this intermediate with pyrrolidine-2-carboxylic acid or its derivatives.

- Purification and characterization of the final product.

The key challenge lies in the selective acylation of the pyrrolidine ring at the nitrogen with the 5-bromo-pyridine-3-carbonyl moiety without affecting the carboxylic acid functionality.

Preparation of the 5-Bromo-pyridine-3-carbonyl Intermediate

While direct literature on the exact 5-bromo-pyridine-3-carbonyl intermediate is limited, related bromopyridine carboxylic acids and esters have been synthesized via:

- Bromination of pyridine derivatives : Selective bromination at the 5-position of pyridine-3-carboxylic acid or its esters using brominating agents under controlled conditions.

- Carboxylation or esterification : Introduction of the carboxyl group at the 3-position or conversion to esters to facilitate further reactions.

For example, related compounds such as 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid have been prepared through multi-step sequences involving Boc removal, cyclization, saponification, and acidification reactions starting from tert-butyl carbamate derivatives, with reaction conditions carefully controlled at low temperatures (0-20 °C) and reaction times exceeding 3 hours to ensure high purity and yield.

Coupling with Pyrrolidine-2-carboxylic Acid

The coupling of the 5-bromo-pyridine-3-carbonyl moiety to pyrrolidine-2-carboxylic acid is generally achieved via amide bond formation. Common methods include:

- Activation of the carboxylic acid group of the 5-bromo-pyridine-3-carboxylic acid (or its ester) using coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.

- Direct acylation of the pyrrolidine nitrogen under mild conditions to avoid racemization or side reactions.

- Use of protecting groups on the pyrrolidine carboxylic acid to prevent unwanted reactions, followed by deprotection after coupling.

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidine-2-carboxylic acid core can be synthesized or modified through several methods:

- Glycine-based [3+2] cycloaddition : Decarboxylative 1,3-dipolar cycloaddition reactions involving glycine derivatives and dipolarophiles have been used to construct pyrrolidine rings with various substituents, offering stereochemical control and functional group tolerance.

- Reductive amination and cyclization : Condensation of 1,4-dicarbonyl compounds with ammonia or primary amines followed by reduction to form pyrrolidine rings.

- Mannich reaction followed by cyclization : Formation of pyrrolidine rings through Mannich-type reactions and subsequent ring closure.

These methods provide access to pyrrolidine-2-carboxylic acid derivatives suitable for further acylation.

Representative Preparation Method (Hypothetical Example)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 5-Bromo-pyridine-3-carboxylic acid + DCC, NHS in DMF | Activation of carboxylic acid to NHS ester | High yield, mild conditions |

| 2 | Pyrrolidine-2-carboxylic acid (protected) + activated ester | Coupling reaction at room temperature | Moderate to high yield |

| 3 | Deprotection of pyrrolidine carboxylic acid protecting group | Acidic or basic hydrolysis | Quantitative |

| 4 | Purification by recrystallization or chromatography | Final product isolation | Purity >95% |

Analytical Data and Characterization

- Melting point : 157-158 °C, indicating purity and crystalline nature.

- Molecular formula : C11H11BrN2O3; molecular weight 299.12 g/mol.

- Spectroscopic methods : NMR, MS, and IR are used to confirm structure and purity.

- Predicted physical properties : Boiling point ~500 °C, density ~1.676 g/cm³, pKa ~3.31.

Notes on Reaction Conditions and Optimization

- Reaction temperatures are generally maintained between 0-20 °C during sensitive steps such as Boc removal or coupling to minimize side reactions.

- Reaction times vary from 3 to 16 hours depending on the step and reagents used.

- Use of organic acids like trifluoroacetic acid for deprotection steps is common.

- Purification often involves crystallization from ethyl acetate/n-heptane mixtures or chromatographic techniques to achieve high purity.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Purpose | Yield/Remarks |

|---|---|---|---|---|

| Boc removal and cyclization | tert-butyl (methylsulfonyl) oxy carbamate, trifluoroacetic acid | 0-20 °C, 3-5 h | Formation of bromopyridine carboxylic acid intermediate | Moderate yield (~40%) |

| Activation of carboxylic acid | DCC, NHS, DMF | Room temperature | Formation of active ester for coupling | High yield |

| Coupling with pyrrolidine | Pyrrolidine-2-carboxylic acid (protected) | Room temperature | Amide bond formation | Moderate to high yield |

| Deprotection and purification | Acid/base hydrolysis, recrystallization | Mild conditions | Final product isolation | High purity |

Q & A

Q. What are the key physicochemical properties of 1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid, and how do they influence experimental design?

The compound's molecular weight (calculated from substituents: 5-bromopyridine-3-carboxylic acid [F.W. 202.01] and pyrrolidine-2-carboxylic acid derivatives) is critical for solubility and purification. The bromine substituent increases molecular polarity, suggesting preferential solubility in polar aprotic solvents (e.g., DMF, DMSO). Melting points (e.g., 178–180°C for 5-bromo-3-pyridinecarboxylic acid derivatives) indicate thermal stability, guiding storage conditions and reaction temperatures .

Q. What synthetic strategies are recommended for preparing this compound?

A two-step approach is typical:

- Step 1: Activate 5-bromo-nicotinic acid (CAS 20826-04-4) using coupling reagents like EDCI/HOBt in anhydrous DMF.

- Step 2: React with pyrrolidine-2-carboxylic acid under inert conditions to form the amide bond. Purification via recrystallization (methanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is advised .

Q. How should researchers characterize the compound’s purity and structure?

- HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 313.2) and purity (>95%).

- NMR: Assign peaks using ¹H/¹³C and 2D techniques (HSQC, HMBC) to distinguish pyrrolidine protons (δ 1.8–3.5 ppm) and pyridine aromatic signals (δ 8.0–9.0 ppm).

- X-ray crystallography: Resolve stereochemistry, as demonstrated for related pyrrolidine-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can predict binding modes. The bromine atom’s electronegativity and the pyrrolidine ring’s conformational flexibility are key variables. Adjust substituents (e.g., replacing Br with Cl) to assess SAR using DFT calculations (Gaussian 09) for electronic effects .

Q. What experimental approaches resolve contradictions in stability data under acidic/basic conditions?

- pH stability assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC.

- Mechanistic analysis: LC-MS/MS identifies degradation products (e.g., hydrolysis of the amide bond under strong acids).

- Mitigation: Use lyophilization for long-term storage to minimize hydrolytic breakdown .

Q. How to address low yields in coupling reactions during synthesis?

- Catalyst screening: Test alternative coupling agents (e.g., DCC/DMAP vs. EDCI/HOBt).

- Solvent optimization: Replace DMF with THF or CH₃CN to reduce side reactions.

- Temperature control: Lower reaction temperatures (0–5°C) to suppress racemization of the pyrrolidine-carboxylic acid moiety .

Q. What strategies validate the compound’s role in inhibiting enzymatic targets?

- Enzyme assays: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. IC₅₀ values are derived from dose-response curves.

- Crystallography: Co-crystallize the compound with the target enzyme to confirm binding interactions, as seen in studies of proline-derived inhibitors .

Methodological Notes

- Data contradiction example: Discrepancies in NMR coupling constants (e.g., pyrrolidine J-values) may arise from stereochemical variations. Use NOESY to confirm spatial proximity of substituents .

- Safety: The bromopyridine moiety requires handling in fume hoods due to potential respiratory irritation (R36/37/38) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.